4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
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Overview
Description
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The presence of the ethyl group at the 4-position of the oxazine ring distinguishes it from other benzoxazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives with orthoesters in the presence of a catalyst. One common method is the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This reaction can also be performed under microwave conditions to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the compound.
Scientific Research Applications
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential use in developing drugs for treating diseases involving tissue degeneration.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and π-π interactions with the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1,4-dihydro-2H-3,1-benzothiazine-2-one: Similar structure but contains sulfur instead of oxygen.
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazine-2-one: Similar structure but lacks the carbonyl group at the 2-position.
4-Ethyl-1,4-dihydro-2H-3,1-benzimidazole-2-one: Contains nitrogen instead of oxygen in the ring.
Uniqueness
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the oxazine ring. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
CAS No. |
861841-80-7 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-ethyl-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-9-7-5-3-4-6-8(7)11-10(12)13-9/h3-6,9H,2H2,1H3,(H,11,12) |
InChI Key |
PQTISLNPNJSVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2NC(=O)O1 |
Origin of Product |
United States |
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